1,9-Diazaspiro[5.5]undecan-2-one hydrochloride is a spirocyclic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C₉H₁₇ClN₂O, indicating the presence of two nitrogen atoms, which are integral to its biological interactions. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its diverse applications.
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride is classified as a spirocyclic compound, specifically a diazaspiro compound. Such compounds are known for their complex ring structures that can impart unique chemical properties and biological activities. The hydrochloride form enhances its solubility in water, making it more accessible for biological studies and applications in pharmaceutical formulations .
The synthesis of 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride typically involves several key steps:
The molecular structure of 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride features a spiro-connected ring system that includes two nitrogen atoms integrated within the cyclic framework. This unique arrangement contributes to its chemical reactivity and potential biological interactions.
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride can undergo various chemical reactions:
Reactions typically involve oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Reaction conditions—temperature, solvent choice, and pH—are critical for achieving desired outcomes in synthetic pathways .
The mechanism of action of 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride is primarily linked to its interactions with biological macromolecules:
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride has several notable applications:
The construction of the 1,9-diazaspiro[5.5]undecane core relies heavily on strategic ring-closing techniques. A prominent method involves diamine cyclization starting from cyclohexanone precursors. In this approach, cyclohexanone undergoes nucleophilic addition with nitromethane under basic conditions to form nitroalkane intermediates, which are subsequently reduced to diamines. These diamines then undergo intramolecular cyclization with bifunctional electrophiles (e.g., alkyl dicarboxylates) to form the spirocyclic architecture. Reaction conditions critically influence stereoselectivity, with anhydrous solvents and inert atmospheres (nitrogen/argon) minimizing byproducts [3].
Alternative routes employ ethyl cyanoacetate as a key building block. Here, Knoevenagel condensation between cyclohexanone derivatives and ethyl cyanoacetate yields alkylidene intermediates, which undergo Michael addition with protected diamines. Acid-catalyzed decarboxylation and deprotection then furnish the diazaspiro core. This method achieves yields of 68–75% but requires rigorous control of stoichiometry to prevent oligomerization [3]. Catalyst selection also proves pivotal:
Table 1: Ring-Closing Method Comparison
Method | Key Reagents | Yield Range | Critical Parameters |
---|---|---|---|
Diamine Cyclization | Nitromethane, LiAlH₄ | 70–82% | Anhydrous DCM, 0°C → RT |
Ethyl Cyanoacetate Route | Ethyl cyanoacetate, TFA | 68–75% | Stoichiometry (1:1.2), N₂ atm |
Reductive Amination | NaBH₃CN, NH₄OAc | 65–78% | pH control (4–5), methanol solvent |
For complex fused derivatives, ring-closing metathesis (RCM) using Grubbs catalysts (e.g., G-II) enables the formation of spirocycles from diene precursors. This method is particularly valuable for synthesizing unsaturated diazaspiro intermediates, which can be hydrogenated to saturated cores. RCM tolerates diverse protecting groups (Boc, Cbz), though catalyst loading (5–7 mol%) and reaction temperature (40–45°C) must be optimized to suppress dimerization [1].
Functionalization at the N-9 position is essential for modulating the pharmacological profile of 1,9-diazaspiro[5.5]undecan-2-ones. Aroylation reactions represent the most prevalent strategy, where carboxylic acid chlorides or anhydrides react with the secondary amine of the diazaspiro core. Triethylamine (TEA) or DIPEA serves as a base in dichloromethane (DCM) at 0–25°C, yielding substituted benzamides. Electron-deficient aryl groups (e.g., p-nitrobenzoyl) require longer reaction times (12–16 h) but deliver >85% yields, while sterically hindered substituents (e.g., 2,6-dimethylbenzoyl) necessitate elevated temperatures (50°C) [4].
Heteroaryl substituents—particularly pyrazoles, quinolines, and isoquinolines—enhance bioactivity. Pfizer-developed protocols employ Suzuki-Miyaura coupling to attach heteroaryl boronic acids to halogenated aroyl intermediates before conjugation to the diazaspiro core. Alternatively, direct nucleophilic aromatic substitution (SNAr) on chlorinated heterocycles (e.g., 2-chloroquinoline) proceeds efficiently in DMF at 80°C. Structure-activity relationship (SAR) studies reveal that bicyclic heteroaryls (e.g., quinoline-4-carbonyl) improve acetyl-CoA carboxylase (ACC) inhibition (IC₅₀ = 3–7 nM) but may compromise passive permeability (Papp). Incorporating basic amines (e.g., aminomethylpyridine) enhances solubility by 10-fold at pH 1.2, though excessive alkylation increases metabolic clearance [1] [4].
Table 2: Impact of Position-9 Substituents on Pharmacokinetics
Substituent | ACC1 IC₅₀ (nM) | Papp (×10⁻⁶ cm/s) | HLM Stability |
---|---|---|---|
3-(tert-Butyl)pyrazol-4-yl | 3.4 | 0.8 | High clearance |
Quinoline-4-carbonyl | 7 | 9.7 | Moderate |
4-Aminomethylbenzoyl | 29 | 12.3 | Low clearance |
Fusion of arene or heteroarene rings at positions 3,4 or 4,5 of the diazaspiro scaffold significantly alters conformational rigidity and target engagement. Pyrazole ring fusion dominates the literature: 1,3-dicarbonyl compounds condense with hydrazines at the spirocyclic ketone, forming pyrazolines that oxidize to aromatic pyrazoles. Regioselectivity depends on hydrazine substitution—unsubstituted hydrazine yields N-H pyrazoles, while methylhydrazine produces 1-methyl derivatives. Pfizer’s optimized route uses tert-butylhydrazine hydrochloride to generate sterically hindered analogs that enhance ACC inhibition (IC₅₀ = 1.0 nM for ACC2) [1].
For benzene-fused systems, intramolecular Friedel-Crafts alkylation proves effective. Aryl-tethered diazaspiro precursors undergo cyclization in concentrated H₂SO₄ or with AlCl₃ catalysis, though overreaction risks dimerization. Heteroarene fusions (e.g., thiophene, furan) employ electrophilic cyclization with I₂ or Br₂ at C4/C5, achieving >90% regioselectivity when directed by carbonyl groups at C2. These fused derivatives exhibit dual bioactivity: μ-opioid receptor agonism (EC₅₀ = 45 nM) and σ1 receptor antagonism (Kᵢ = 210 nM), making them candidates for neuropathic pain treatment [1] [4].
Conversion of 1,9-diazaspiro[5.5]undecan-2-one free bases to hydrochloride salts enhances crystallinity, stability, and aqueous solubility. Salt formation protocols dissolve the free base in anhydrous dichloromethane (DCM) or ethyl acetate under nitrogen, followed by slow addition of hydrochloric acid (1.0–4.0 M in dioxane or diethyl ether). Critical parameters include:
The hydrochloride salt demonstrates markedly improved physicochemical properties versus the free base:
Process intensification leverages continuous flow chemistry: Free base and HCl streams mix in microreactors (residence time <60 s), yielding uniform particle size (D90 < 50 μm) and >99.5% purity. This method eliminates solvate formation observed in batch processes and enhances scalability [4].
Table 3: Hydrochloride Salt vs. Free Base Properties
Property | Free Base | Hydrochloride Salt | Optimization Benefit |
---|---|---|---|
Aqueous Solubility | <0.2 mg/mL | >5 mg/mL | Formulation flexibility |
Melting Point | 78–82°C (decomp.) | 215–218°C | Enhanced stability |
Hygroscopicity | High | Low | Storage convenience |
Crystallinity | Amorphous | High | Purification efficiency |
Comprehensive Compound List
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2